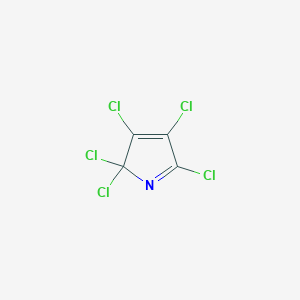
2,2,3,4,5-Pentachloropyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,3,4,5-Pentachloropyrrole is a highly chlorinated derivative of pyrrole, an aromatic heterocyclic organic compound Pyrrole itself is a five-membered ring containing one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,4,5-Pentachloropyrrole typically involves the chlorination of pyrrole. One common method is the reaction of pyrrole with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions on the pyrrole ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The chlorination reaction is carefully monitored to prevent over-chlorination and formation of unwanted by-products.
化学反応の分析
Types of Reactions
2,2,3,4,5-Pentachloropyrrole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyrrole ring can be substituted by other nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium amide, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted pyrroles, while coupling reactions can produce biaryl derivatives.
科学的研究の応用
2,2,3,4,5-Pentachloropyrrole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2,2,3,4,5-Pentachloropyrrole involves its interaction with molecular targets in biological systems. The chlorine atoms on the pyrrole ring can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The exact pathways and molecular targets are subjects of ongoing research, with studies focusing on its potential effects on enzymes, receptors, and cellular processes.
類似化合物との比較
Similar Compounds
2,3,4,5-Tetrachloropyrrole: Lacks one chlorine atom compared to 2,2,3,4,5-Pentachloropyrrole, resulting in different reactivity and properties.
2,2,3,4,5,6-Hexachloropyrrole:
Pentachloropyridine: A similar perhalogenated compound with a pyridine ring instead of a pyrrole ring, used in different chemical contexts.
Uniqueness
This compound is unique due to its specific pattern of chlorination, which imparts distinct chemical properties and reactivity. Its ability to undergo various substitution, oxidation, and coupling reactions makes it a versatile compound in synthetic chemistry. Additionally, its potential biological activities and applications in different fields highlight its significance in scientific research.
特性
CAS番号 |
57802-40-1 |
|---|---|
分子式 |
C4Cl5N |
分子量 |
239.3 g/mol |
IUPAC名 |
2,2,3,4,5-pentachloropyrrole |
InChI |
InChI=1S/C4Cl5N/c5-1-2(6)4(8,9)10-3(1)7 |
InChIキー |
WIDRTZBFYMLWCZ-UHFFFAOYSA-N |
正規SMILES |
C1(=C(C(N=C1Cl)(Cl)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


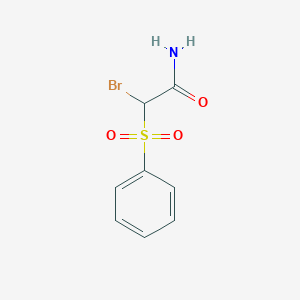
![3H-Pyrazol-3-one, 2,4-dihydro-4-[(2-nitrophenyl)methyl]-2,5-diphenyl-](/img/structure/B14614542.png)
![2-{(E)-[4-(Diethylamino)phenyl]diazenyl}benzene-1,3,5-tricarbonitrile](/img/structure/B14614548.png)
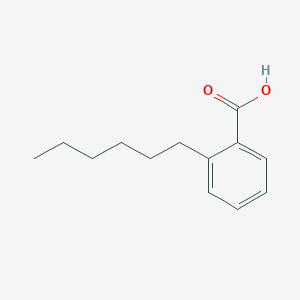
![Acetamide, 2,2'-[1,2-phenylenebis(oxy)]bis[N,N-dipropyl-](/img/structure/B14614559.png)
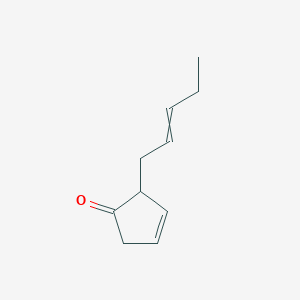
![Methyl (4E)-4-[(3-methoxy-3-oxopropyl)imino]pentanoate](/img/structure/B14614570.png)

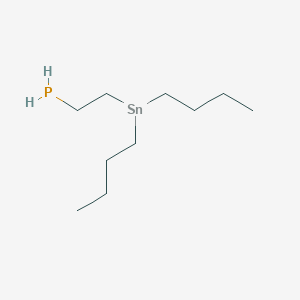
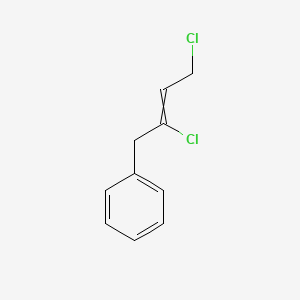
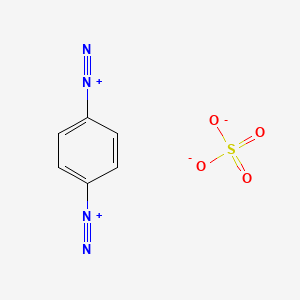

![7-Oxabicyclo[4.1.0]heptane-1,6-dimethanol, 3,4-dibromo-](/img/structure/B14614594.png)

